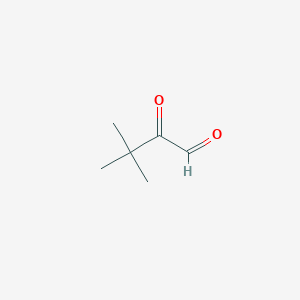

3,3-Dimethyl-2-oxobutanal

Beschreibung

Historical Context and Discovery of Alpha-Ketoaldehydes

Alpha-ketoaldehydes, also referred to as 2-oxoaldehydes or glyoxals, are a class of dicarbonyl compounds that have been recognized for their synthetic utility for over a century. wikipedia.org While a specific discovery date for 3,3-Dimethyl-2-oxobutanal is not prominent in the literature, the chemistry of the broader class is well-established. For instance, β-ketoaldehydes were utilized in the Guareschi pyridine (B92270) synthesis, a classic multi-component reaction first reported in the late 1890s to create substituted pyridines. beilstein-journals.org The simplest alpha-ketoaldehyde is glyoxal, and a well-known member of this class is methylglyoxal (B44143) (pyruvaldehyde). wikipedia.org These compounds are known to be widespread in nature and can be formed endogenously through various metabolic processes, including the metabolism of carbohydrates and amino acids. tandfonline.com Their inherent reactivity, stemming from the two adjacent carbonyl groups, has long made them attractive building blocks in heterocyclic chemistry. wikipedia.org

Significance of this compound in Organic Chemistry and Biochemistry

The significance of this compound lies in its role as a versatile precursor in organic synthesis and its emergence as a metabolite in biochemical pathways.

In organic chemistry , the compound serves as a key building block for constructing more complex molecular architectures, particularly heterocyclic systems. A common and established method for its synthesis involves the oxidation of 3,3-dimethyl-2-butanone with selenium dioxide. researchgate.net This reaction provides a direct route to the alpha-ketoaldehyde structure. researchgate.net

Table 2: Synthesis of this compound via Oxidation

| Reactant | Reagent | Conditions | Product |

|---|

Once formed, this compound is employed in various condensation reactions. Research has demonstrated its use in cyclocondensation with C-glycosyl formamidrazones to produce novel 3-glycopyranosyl-1,2,4-triazines, a class of C-glycosyl derivatives of six-membered heterocycles. mdpi.comnih.gov It is also used in multicomponent reactions to synthesize complex macrocycles, such as tetra-2,3-(5-tert-butyl-pyrazino) porphyrazine cobalt complexes. researchgate.netresearchgate.net More recently, its utility has been extended to peptide chemistry, where α-ketoaldehyde reagents are used to crosslink two primary amine groups (like those in lysine (B10760008) residues) to form a unique imidazolium (B1220033) moiety within macrocyclic peptides. rsc.org

In biochemistry , this compound has been identified as an alpha-dicarbonyl metabolite. Studies on the metabolism of sulfur-containing heterocyclic compounds, such as certain thiazole (B1198619) derivatives, have postulated that metabolic ring cleavage can yield this compound as a product. inchem.org This finding suggests a role for the compound in the biotransformation of specific xenobiotics or endogenous molecules.

Overview of Current Research Landscape and Future Directions

The current research landscape for this compound and related alpha-ketoaldehydes is focused on expanding their synthetic applications and developing more efficient and environmentally benign production methods. chemrxiv.org Recent studies describe new synthetic routes, such as the oxidation of readily available sulfoxonium ylides using Oxone in a two-phase system, which simplifies product isolation and avoids harsher reagents. chemrxiv.org

A significant area of contemporary research involves the use of α-ketoaldehydes as specialized linkers in the synthesis of complex biomolecules. Their ability to react selectively with amino groups on peptides to form stable, functionalized macrocycles is a promising strategy in drug design and development. rsc.orgoup.com

Future research will likely continue to explore the synthetic potential of this compound as a building block for novel heterocyclic compounds with potential biological activity. benthamscience.comresearchgate.net Further investigations into its biochemical roles, including its formation pathways and subsequent metabolic fate, are needed to fully understand its impact within biological systems. The development of new catalytic methods for its synthesis and its application in creating advanced materials and peptidomimetics represent exciting future directions for this versatile chemical compound. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASONUAQLGIPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325394 | |

| Record name | tert-Butylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4480-47-1 | |

| Record name | 4480-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2-oxobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of 3,3 Dimethyl 2 Oxobutanal

Established Synthetic Pathways for 3,3-Dimethyl-2-oxobutanal

The formation of this compound, also known as tert-butylglyoxal nih.gov, is achieved through several reliable synthetic routes. These methods are foundational in providing access to this compound for various applications in chemical synthesis.

Halogenation-Hydrolysis-Oxidation Cascade from 3,3-Dimethylbutyric Acid.google.com

A prominent and environmentally conscious method for preparing the related 3,3-dimethyl-2-oxobutyric acid, which can be a precursor to the target aldehyde, involves a three-step cascade reaction starting from 3,3-dimethylbutyric acid. google.com This process includes halogenation, hydrolysis, and a final oxidation step. google.com The initial material, 3,3-dimethylbutyric acid, is selected for its low cost and the high yield it can produce throughout the reaction sequence. google.com

The first step of the cascade is the halogenation of 3,3-dimethylbutyric acid. This is performed in an organic solvent to prevent the hydrolysis of the halogenating agent and improve the reaction's conversion rate and the purity of the intermediate product. google.com The reaction is typically conducted at or below 25°C to control reactivity. google.com A variety of halogenating agents and solvents can be employed, each influencing the reaction's efficiency.

Table 1: Halogenating Agents and Solvents for the Synthesis Cascade

| Reagent Type | Examples | Purpose |

|---|---|---|

| Halogenating Agents | Chlorine (Cl₂), Bromine (Br₂), Iodine (I₂), Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | To introduce a halogen atom at the alpha-position of the carboxylic acid, creating a reactive intermediate. google.com |

| Organic Solvents | Dichloromethane, Dichloroethane, Cyclohexane, Ethyl acetate (B1210297) | To serve as the reaction medium, reducing the hydrolysis of the halogenating agent and improving reaction yield and purity. google.com |

Following halogenation and hydrolysis to form a hydroxyl intermediate, the final step is a selective oxidation. google.com This is effectively achieved using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst. google.com The use of TEMPO is advantageous as it avoids the need for expensive and environmentally harmful noble metal catalysts like palladium or heavy metal catalysts. google.comresearchgate.net This catalytic system can achieve high-efficiency conversion under mild conditions, and the catalyst can be recovered and reused, further reducing production costs. google.com The oxidation can be carried out with oxidants such as sodium hypochlorite (B82951), oxygen, or air. google.compatentguru.com

The mechanism involves the TEMPO catalyst facilitating the oxidation of the secondary alcohol to a ketone. google.com This method is noted for producing high yields and purity without heavy metal contamination. google.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include catalyst concentration, temperature, and the use of co-catalysts or phase-transfer catalysts like crown ethers. google.com

A patented method outlines that the amount of TEMPO catalyst is preferably 3 to 5 wt% relative to the starting amount of 3,3-dimethylbutyric acid. google.com The oxidation reaction temperature is typically maintained between 30°C and the reflux temperature of the chosen solvent, which might include toluene (B28343), dichloromethane, or trifluorotoluene. google.com After the oxidation is complete, the final product is isolated by acidifying the reaction mixture. google.com

Table 2: Optimization of TEMPO-Catalyzed Oxidation

| Parameter | Condition | Outcome | Citation |

|---|---|---|---|

| Catalyst | TEMPO with a co-catalyst | Yield: 89.6%, Purity: 99.2% | google.com |

| Catalyst | TEMPO only (2.5 g) | Yield: 80.3%, Purity: 98.8% | google.com |

| Temperature | 30°C to reflux | Facilitates efficient reaction under mild conditions. | google.com |

| pH Adjustment | Acidification to pH < 3 | Isolation of the final pure acid product. | |

Synthesis from Dichloropinacolone via Hydrolysis and Oxidation.chemicalbook.comgoogleapis.com

An alternative established pathway begins with dichloropinacolone (1,1-dichloro-3,3-dimethylbutan-2-one). chemicalbook.comgoogleapis.com This method involves two primary stages. First, the dichloropinacolone undergoes hydrolysis in an aqueous solution, typically using a strong base like sodium hydroxide, to create an intermediate. chemicalbook.comgoogleapis.com

The second stage is the oxidation of this intermediate. chemicalbook.comgoogleapis.com Potassium permanganate (B83412) is a common oxidizing agent for this step. chemicalbook.comgoogleapis.com The reaction is carefully controlled, often by adding the oxidant in portions at a specific temperature (e.g., 55°C), to convert the intermediate into the desired product. chemicalbook.com This route is capable of being performed on a large scale, yielding significant quantities of the product. chemicalbook.com

Other Emerging Synthetic Methodologies for Alpha-Ketoaldehydes

Research into the synthesis of alpha-ketoaldehydes continues to produce novel and efficient methodologies. While not all are specific to this compound, they represent the broader progress in the field.

One emerging green chemistry approach is the two-phase oxidation of readily available sulfoxonium ylides using Oxone (potassium peroxymonosulfate). chemrxiv.org This method is considered simple and safe, with the biphasic water-organic solvent system simplifying the product isolation process. chemrxiv.org

Another area of development involves multicomponent reactions (MCRs). A novel three-component reaction has been developed using α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids, catalyzed by copper(II) oxide in water. acs.org This method is praised for its use of readily available materials, high yields, and environmentally benign solvent. acs.org

Furthermore, a method for producing α-ketoaldehyde compounds involves the oxidation of 2-oxo-primary alcohol compounds in the presence of platinum or iron-based catalysts. google.com This provides another potential route for the synthesis of compounds like this compound. google.com The chemistry of α-(arylhydrazono)-β-ketoaldehydes, which are synthesized from N,N-dimethyl-β-ketoenamines, also represents an active area of research with potential applications in creating diverse heterocyclic compounds. benthamscience.com

Mechanistic Investigations of this compound Formation

The formation of this compound is achieved through specific chemical transformations, primarily involving the oxidation of a ketone precursor. Understanding the reaction pathways and the role of catalysts is crucial for optimizing its synthesis.

The most direct and commonly cited method for preparing this compound is through the oxidation of 3,3-dimethyl-2-butanone. researchgate.net

A key reaction pathway involves using selenium dioxide (SeO₂) as the oxidizing agent. researchgate.net In this process, 3,3-dimethyl-2-butanone is refluxed with selenium dioxide. The reaction proceeds through an intermediate stage and, following fractionation of the resulting liquid, yields this compound, which appears as a light-yellow distillate that crystallizes at room temperature. researchgate.net

Reaction Scheme:

(3,3-Dimethyl-2-butanone)(this compound)

Another synthetic route involves halogenated intermediates. For instance, the synthesis of the related compound, 3,3-dimethyl-2-oxobutyric acid, can start from 1,1-dichloro-3,3-dimethylbutan-2-one (B1203641) (dichloropinacolone). google.comchemicalbook.com This suggests a pathway where a dihalogenated precursor is first hydrolyzed and then oxidized to the final oxo-compound. chemicalbook.com

Furthermore, this compound has been identified as a product in the atmospheric degradation of other volatile organic compounds, indicating its formation through complex radical reaction pathways in environmental chemistry. copernicus.orgcopernicus.org

Catalytic systems play a pivotal role in the synthesis of α-keto aldehydes and their derivatives, significantly impacting reaction speed and the purity of the final product. While the direct oxidation of 3,3-dimethyl-2-butanone with selenium dioxide is a standard method researchgate.net, studies on related compounds highlight the effectiveness of advanced catalytic systems.

For the synthesis of the closely related 3,3-dimethyl-2-oxobutyric acid, transition metal catalysis has been employed. One process describes the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using a palladium catalyst supported on activated carbon, in the presence of bismuth compounds as co-catalysts. google.com This reaction is conducted with oxygen in a basic aqueous medium, demonstrating the influence of a bimetallic system on achieving the oxidation. google.com

More advanced systems have been developed to improve yield and purity. A notable example is the use of a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) catalyst for the oxidation step in the synthesis of 3,3-dimethyl-2-oxobutyric acid. google.com Research shows that the selectivity and reaction efficiency are highly dependent on the catalytic composition. The use of TEMPO alone as a catalyst can produce the desired product with high purity, but the addition of co-catalysts can enhance the yield significantly. google.com

The following table, based on data from the synthesis of 3,3-dimethyl-2-oxobutyric acid, illustrates the impact of different catalytic systems on product yield and purity. google.com

| Catalyst System | Co-Catalyst(s) | Yield (%) | Purity (%) |

|---|---|---|---|

| TEMPO | None | 80.3 | 98.8 |

| TEMPO | Ferric chloride, Sodium nitrite, 18-crown-6-ether | 89.6 | 99.2 |

This data clearly demonstrates that a multi-component catalytic system can improve the reaction yield by nearly 10% while maintaining very high product purity. google.com

Reactivity and Reaction Pathways of 3,3 Dimethyl 2 Oxobutanal

Electrophilic Reactivity of the Alpha-Ketoaldehyde Moiety

The core of 3,3-dimethyl-2-oxobutanal's reactivity lies in the electrophilic character of its two carbonyl carbons: the aldehyde carbon and the ketone carbon. The presence of these two adjacent carbonyl groups influences their individual reactivity, making the compound a versatile substrate for various chemical transformations. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone, a trait attributable to both electronic effects and reduced steric hindrance.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbons of this compound are prime targets for nucleophiles. This leads to a variety of nucleophilic addition reactions, with the regioselectivity of the attack being a key point of interest.

This compound readily reacts with amine-containing molecules. For instance, it can serve as a precursor for the in-situ generation of α-keto imines through condensation with sulfonamides, which can then undergo further asymmetric catalytic reactions. nih.gov In reactions with α-amino acids such as L-proline or pipecolic acid, it participates in acid-promoted decarboxylative annulation processes to form complex heterocyclic structures like indolizidine and quinolizidine (B1214090) derivatives. acs.org The initial step in these reactions is the nucleophilic attack of the amine on one of the carbonyl groups, typically the more reactive aldehyde, to form an iminium intermediate.

The general reactivity follows established principles for carbonyl compounds:

Amines : Primary amines react to form Schiff bases (imines), while secondary amines can form enamines if an alpha-proton is available, or participate in other complex reactions. acs.orgresearchgate.net

Alcohols : Alcohols can add to the carbonyl groups to form hemiacetals. Given the presence of two carbonyls, this can lead to the formation of cyclic acetal (B89532) structures, particularly in the presence of diols.

Thiols : Thiols, being more powerful nucleophiles than alcohols, react similarly to form thiohemiacetals and thioacetals.

The selectivity of these reactions can be understood through concepts like the Hard-Soft Acid-Base (HSAB) theory, which can help predict which carbonyl site a given nucleophile will preferentially attack. unlp.edu.ar

Table 1: Summary of Nucleophilic Addition Reactions

| Nucleophile | Reagent Type | Product Type |

| Amine | Primary Amine (e.g., TsNH₂) | α-Keto Imine |

| Amine | α-Amino Acid (e.g., L-Proline) | Indolizidine/Quinolizidine Derivatives |

| Alcohol | Monohydric Alcohol | Hemiacetal |

| Thiol | Thiol | Thiohemiacetal |

Computational chemistry provides powerful tools for predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are central to this analysis. academie-sciences.frsemanticscholar.org

From an FMO perspective, a nucleophilic addition reaction is governed by the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile. For this compound, the LUMO is primarily located on the two electrophilic carbonyl carbons. The energy and coefficients of the LUMO at each carbonyl site can indicate its susceptibility to nucleophilic attack.

DFT calculations can provide more quantitative insights. nih.gov By modeling the reaction pathways for a nucleophile attacking either the aldehyde or the ketone, the transition state energies for both possibilities can be calculated. The pathway with the lower activation energy will be the kinetically favored one. Furthermore, conceptual DFT introduces reactivity indices like the Fukui function and Parr functions, which can be calculated to quantify the local electrophilicity at each atomic site. nih.gov A site with a more positive dual descriptor (Δf(r)) or a higher electrophilic Parr function (Pk+) value is predicted to be more susceptible to nucleophilic attack. nih.govresearchgate.net These computational approaches allow for a detailed prediction of the regioselectivity in nucleophilic additions to this compound.

Redox Reactions and Influences on Oxidative Stress

The aldehyde and ketone functionalities of this compound allow it to participate in both reduction and oxidation reactions. These transformations are fundamental in synthetic chemistry and can be relevant to its role in biological systems, potentially influencing oxidative stress, although this aspect is beyond the scope of this article.

The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. The aldehyde group is generally more easily reduced than the ketone group.

Selective Reduction : By using modified sodium borohydride (B1222165) (NaBH₄) systems, it is possible to achieve chemoselective reduction of the aldehyde in the presence of the ketone. researchgate.netresearchgate.netorientjchem.org For example, a mixture of NaBH₄ and sodium carbonate in water can selectively reduce the aldehyde function, yielding 3,3-dimethyl-2-oxobutanol . researchgate.net This selectivity arises from the moderated reactivity of the borohydride complex formed in situ. researchgate.netresearchgate.net

Complete Reduction : Stronger reducing agents, or less selective conditions, will reduce both carbonyl groups. masterorganicchemistry.combohrium.com Reagents like lithium aluminum hydride (LiAlH₄) or an excess of NaBH₄ typically result in the formation of the corresponding diol, 3,3-dimethyl-1,2-butanediol . masterorganicchemistry.com

Asymmetric Reduction : Advanced catalytic methods can achieve the reduction with high stereocontrol. Asymmetric transfer hydrogenation of similar α-alkyl-β-ketoaldehydes using a Ru(II) complex can produce the corresponding 1,3-diols with excellent enantioselectivity and diastereoselectivity. mdpi.com

Table 2: Products of Reduction Reactions

| Reagent / System | Selectivity | Product |

| NaBH₄ / Na₂CO₃ / H₂O | Aldehyde-selective | 3,3-Dimethyl-2-oxobutanol |

| LiAlH₄ or excess NaBH₄ | Non-selective | 3,3-Dimethyl-1,2-butanediol |

| (R,R)-Teth-TsDPEN-Ru(II) | Asymmetric (both groups) | (1R,2R)-3,3-Dimethyl-1,2-butanediol |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A notable method involves the use of a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst in the presence of an oxidant like sodium hypochlorite (B82951) (NaOCl). This system provides an efficient pathway for the selective oxidation of the aldehyde moiety to yield 3,3-dimethyl-2-oxobutyric acid . This reaction is often performed in a biphasic solvent system, such as toluene (B28343) and water, and may be promoted by a catalyst like potassium bromide. researchgate.net

Conversely, this compound itself can be synthesized via the oxidation of 3,3-dimethyl-2-butanone using selenium dioxide (SeO₂), a process known as the Riley oxidation. gre.ac.uk In a different context, atmospheric oxidation of 3,3-dimethylbutanal by radicals like Cl• or •OH leads to fragmentation, producing smaller carbonyl compounds such as acetone (B3395972) and formaldehyde. copernicus.org

Table 3: Oxidation of this compound

| Reagent / System | Product | Reaction Type |

| TEMPO / NaOCl | 3,3-Dimethyl-2-oxobutyric acid | Selective aldehyde oxidation |

| SeO₂ (on 3,3-dimethyl-2-butanone) | This compound | Synthesis via ketone oxidation |

| Cl• / •OH Radicals | Acetone, Formaldehyde, etc. | Atmospheric degradation |

Reactions with Atmospheric Oxidants

The atmospheric degradation of this compound is primarily initiated by reactions with key atmospheric oxidants, including chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3). copernicus.orgresearchgate.net These reactions are crucial in determining the atmospheric lifetime and the environmental impact of the compound. copernicus.orgresearchgate.net

Kinetic Studies of Reactions with Chlorine Atoms (Cl), Hydroxyl Radicals (OH), and Nitrate Radicals (NO3)

Kinetic studies are essential for understanding the rate at which this compound is removed from the atmosphere. These studies, often conducted in laboratory settings using techniques like Fourier Transform Infrared (FTIR) spectroscopy, provide rate coefficients for the reactions with various oxidants. copernicus.orgresearchgate.net

The rate coefficients for the reaction of this compound with atmospheric oxidants have been determined in several studies. For the reaction with chlorine atoms, a rate coefficient of (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ has been reported. copernicus.orgresearchgate.netresearchgate.net The reactions of aldehydes, like this compound, with atmospheric oxidants are generally faster than those of ketones. copernicus.org The higher reactivity is attributed to the presence of a labile aldehydic hydrogen atom, which is susceptible to abstraction by the oxidants. copernicus.org

For the reaction with OH radicals, a rate coefficient of 2.73 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ has been used in studies to correct for the loss of this compound. researchgate.net Kinetic studies for the reaction with NO3 radicals have also been performed. copernicus.org

Table 1: Rate Coefficients for the Reaction of this compound with Atmospheric Oxidants at 298 K

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Cl | (1.27 ± 0.08) × 10⁻¹⁰ | copernicus.orgresearchgate.netresearchgate.net |

| OH | 2.73 × 10⁻¹¹ | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The oxidation of this compound by atmospheric oxidants leads to the formation of several smaller carbonyl compounds. copernicus.orgresearchgate.net Product analysis using techniques such as FTIR spectroscopy and gas chromatography-mass spectrometry (GC-MS) has identified acetone, formaldehyde, and 2,2-dimethylpropanal as major products. copernicus.orgresearchgate.netresearchgate.net

The formation of these products can be explained by the initial abstraction of the aldehydic hydrogen atom, leading to the formation of a 3,3-dimethyl-2-oxobutanoyl radical. Subsequent reactions of this radical, including decomposition and further oxidation, result in the observed smaller carbonyl compounds. copernicus.org

Table 2: Major Carbonyl Products from the Oxidation of this compound

| Product | Chemical Formula | Reference |

| Acetone | CH₃C(O)CH₃ | copernicus.orgresearchgate.netresearchgate.net |

| Formaldehyde | HCHO | copernicus.orgresearchgate.netresearchgate.net |

| 2,2-Dimethylpropanal | (CH₃)₃CCHO | copernicus.orgresearchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Formation of Nitrated Compounds in the Presence of NOₓ

In the presence of nitrogen oxides (NOₓ = NO + NO₂), the atmospheric oxidation of this compound can lead to the formation of nitrated organic compounds. copernicus.orgresearchgate.net When the initial oxidation occurs in the presence of nitric oxide (NO), the resulting peroxy radicals can react with NO to form alkoxy nitrates (RONO₂) and peroxy nitrates (ROONO₂). copernicus.org

Specifically, in environments with high NO₂ concentrations, the formation of peroxyacetyl nitrate (PAN) and peroxy-3,3-dimethylbutyryl nitrate has been identified. copernicus.orgresearchgate.netresearchgate.net These nitrated compounds are significant as they can act as reservoirs for NOₓ in the atmosphere, contributing to long-range transport of pollution and the formation of photochemical smog. copernicus.orgresearchgate.net

Atmospheric Implications and Environmental Fate

The rapid reaction of this compound with atmospheric oxidants indicates that it degrades quickly near its emission sources. copernicus.orgresearchgate.net This rapid degradation suggests a minimal direct impact on radiative forcing. copernicus.orgresearchgate.net

However, the degradation products of this compound, particularly the smaller carbonyl compounds and the formation of ozone, have significant atmospheric implications. copernicus.orgresearchgate.net The compound has a photochemical ozone creation potential (POCP) in the range of 15–69, indicating its potential to contribute to the formation of tropospheric ozone, a key component of photochemical smog. copernicus.orgresearchgate.net

Tautomeric Equilibria and Isomerization

While the primary focus of atmospheric studies is on the keto form of this compound, the potential for tautomeric equilibria exists for β-dicarbonyl compounds. researchgate.net However, for this compound, which is an α-dicarbonyl, the predominant form in the gas phase is the keto form. The potential for isomerization under atmospheric conditions is generally considered to be less significant than its reactions with oxidants.

Keto-Enol Tautomerism and Spectroscopic Detection

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. researchgate.netdoubtnut.com The keto form is the standard structure, while the enol form arises from the migration of a proton from an α-carbon to a carbonyl oxygen, creating a hydroxyl group adjacent to a carbon-carbon double bond. doubtnut.com For asymmetrical dicarbonyls, multiple enol forms are possible. The stability and preference for the keto or enol tautomer are influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.comlibretexts.org The 1,3-arrangement of two carbonyl groups can synergistically stabilize the enol tautomer. libretexts.org

The existence of these tautomers can be confirmed and studied using various spectroscopic methods. Research on similar molecules demonstrates that the keto-enol equilibrium is solvent-dependent. mdpi.com For instance, studies on a novel 1,3,4-thiadiazole (B1197879) derivative showed that the keto form is favored in polar aprotic solvents like DMSO, whereas the enol form predominates in non-polar solvents like chloroform. mdpi.com

Spectroscopic techniques provide distinct signals for each tautomer, allowing for their detection and characterization. mdpi.com

Table 1: Spectroscopic Data for Detecting Keto-Enol Tautomers (Based on Analogous Compounds)

| Spectroscopic Method | Keto Form Signal | Enol Form Signal | Reference |

|---|---|---|---|

| ¹³C-NMR | Signal around δ 204.5 ppm (ketonic carbon) | Signal around δ 155.5 ppm (enolic carbon) | mdpi.com |

| ¹H-NMR | Distinct signals for protons adjacent to the carbonyl group. | Appearance of a signal for the enolic hydroxyl proton (-OH). | mdpi.com |

| UV-Visible | Absorption bands corresponding to n→π* transitions of the carbonyl groups. | Shift in absorption bands due to the conjugated π-system of the enol form. | mdpi.com |

| FTIR | Characteristic C=O stretching vibrations for both ketone and aldehyde. | Appearance of O-H stretching and C=C stretching vibrations. | mdpi.com |

Isomerization Processes of Related Alkoxy Radicals

Alkoxy radicals are key intermediates in atmospheric and combustion chemistry. caltech.edu Those derived from precursors structurally related to this compound can undergo several reaction pathways, including unimolecular isomerization. caltech.eduresearchgate.net This process typically involves a 1,5-hydrogen shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom of the radical, proceeding through a cyclic six-membered transition state. caltech.eduresearchgate.net

The rate of isomerization is highly dependent on the structure of the alkoxy radical. researchgate.net For example, the rate constant for a 1,5-H transfer is significantly higher if the hydrogen is abstracted from a tertiary carbon compared to a primary one. researchgate.net In atmospheric conditions, isomerization can be a dominant pathway, competing with decomposition (β-scission) and reaction with molecular oxygen. caltech.edu

A study on the degradation of 3,3-dimethylbutanone, a structurally similar ketone, showed that the resulting alkoxy radical undergoes isomerization. copernicus.orgresearchgate.net The detection of products like hydroxyacetone (B41140) and hydroxybutan-2,3-dione served as evidence for these isomerization processes. copernicus.orgresearchgate.net Where isomerization is possible, it is often the dominant fate of the alkoxy radical compared to its reaction with O₂, although it may compete with decomposition reactions. researchgate.net

Derivatization Chemistry of this compound

The dual carbonyl functionality of this compound makes it a versatile building block for synthesizing a variety of derivatives, particularly those containing nitrogen.

Formation of Oximes (e.g., Butanal, 3,3-dimethyl-2-oxo-, 1-oxime)

This compound can react with hydroxylamine (B1172632) to form an oxime. ijprajournal.comorganic-chemistry.org Given the higher reactivity of aldehydes compared to ketones, the reaction is expected to occur selectively at the aldehyde group. The synthesis typically involves reacting the carbonyl compound with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. ijprajournal.comorgsyn.org

The product of this specific reaction is Butanal, 3,3-dimethyl-2-oxo-, 1-oxime . The "1-oxime" designation indicates that the derivatization has occurred at the aldehyde carbon (C1). copernicus.org Oximes themselves are stable, crystalline solids and serve as important intermediates in further synthetic transformations, such as the Beckmann rearrangement or the synthesis of other heterocycles. organic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles

The 1,2-dicarbonyl structure of this compound is an ideal precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comijarst.inrsc.org These reactions often involve condensation with a molecule containing two nucleophilic nitrogen atoms.

A specific example is the synthesis of 1,2,4-triazine (B1199460) derivatives. In a documented procedure, this compound was reacted with a β-D-glucopyranosyl-amidrazone in ethanol. nih.gov The reaction proceeded for 7 hours to yield a 3,5-disubstituted-1,2,4-triazine in 83% yield. nih.gov This transformation demonstrates the utility of this compound as a component in constructing complex heterocyclic systems. nih.gov

Table 2: Example Synthesis of a Nitrogen-Containing Heterocycle

| Reactants | Product | Solvent | Time | Yield | Reference |

|---|

Other Functional Group Transformations

Beyond oxime and heterocycle formation, the carbonyl groups of this compound can undergo other transformations. One notable reaction for related α-dicarbonyls is dimerization catalyzed by acids. For instance, treatment of 2,2-dimethyl-3-oxobutanal and 2,2-dimethyl-3-oxopentanal (B180299) with sulfuryl chloride, thionyl chloride, or hydrogen chloride was found to catalyze a dimerization to form stable tetraoxa-adamantane structures. researchgate.net

Another relevant transformation is acetal formation. The related compound 3-oxobutanal, when treated with methanol (B129727) under acidic conditions, is transformed into a cyclic product with the molecular formula C₆H₁₂O₃. uzh.ch This reaction involves the formation of an acetal, highlighting a common reactivity pathway for the carbonyl groups in this compound in the presence of alcohols. uzh.ch Additionally, the carbonyl groups can be targeted for reduction to alcohols or oxidation to carboxylic acids, further expanding the synthetic potential of this compound.

Applications in Organic Synthesis and Medicinal Chemistry

3,3-Dimethyl-2-oxobutanal as a Building Block for Complex Molecules

The distinct reactivity of this compound, also known as tert-butylglyoxal, renders it a versatile precursor for the construction of intricate molecular frameworks. The electrophilic nature of its aldehyde and ketone functionalities allows it to participate in a variety of condensation and cyclization reactions, forming the backbone of more complex chemical structures.

Synthesis of Pharmaceuticals and Agrochemicals

While direct synthesis pathways are often proprietary and detailed in patent literature, evidence points to the use of intermediates derived from this compound in the production of several key agrochemicals. These include the fungicides triadimefon and tebuconazole, as well as the plant growth regulator paclobutrazol. The core structure provided by this compound is evidently crucial for the biological activity of these agricultural products.

In the pharmaceutical arena, derivatives of this compound are recognized as important pharmaceutical intermediates.

Table 1: Agrochemicals Synthesized from this compound Intermediates

| Agrochemical | Type |

|---|---|

| Triadimefon | Fungicide |

| Paclobutrazol | Plant Growth Regulator |

| Tebuconazole | Fungicide |

Role in Drug Development as a Precursor

The utility of this compound as a precursor in drug development is highlighted by its connection to the synthesis of the HIV protease inhibitor, atazanavir. The oxidized form of the compound, 3,3-dimethyl-2-oxobutanoic acid, is a known intermediate in the manufacturing process of this critical antiretroviral medication. This underscores the importance of the this compound framework in the development of life-saving drugs.

Synthesis of Porphyrin Derivatives and Macrocycles

A direct and notable application of this compound is in the synthesis of specific porphyrin derivatives. Research has demonstrated its use in the creation of tetra-2,3-(5-tert-butyl-pyrazino) porphyrazine. researchgate.net This synthesis involves the reaction of this compound with 2,3-diaminomaleonitrile, showcasing its role in constructing the complex macrocyclic structure of the porphyrin. researchgate.net Porphyrin derivatives are of significant interest for their potential applications in areas such as photodynamic therapy and materials science.

Furthermore, this compound serves as a building block for other complex heterocyclic molecules. For instance, it has been used in the synthesis of 3-glycopyranosyl-1,2,4-triazines through cyclocondensation with C-glycosyl formamidrazones. This demonstrates its utility in creating novel glycosylated heterocyclic compounds.

Intermediate in Flavor Compound Formation Pathways

While specific studies detailing the direct role of this compound are emerging, its structure as an α-dicarbonyl compound suggests its potential as an intermediate in the Maillard reaction, a key process in the formation of flavor compounds in food. The reaction of dicarbonyls with amino acids is a known pathway to generating a wide array of aromas and flavors.

Biochemical and Biological Research Applications

The reactivity of this compound also extends to its use in biochemical and biological research, particularly in the study of enzyme-catalyzed reactions.

Investigation of Enzyme-Catalyzed Reactions

Recent research has identified this compound as a microbial volatile organic compound (MVOC). Specifically, it has been detected as a product of the enzymatic activity of the bacterium Escherichia coli. researchgate.net This finding opens avenues for its use in studying microbial metabolic pathways and as a potential biomarker for bacterial activity. The ability to be produced through enzymatic reactions suggests that it can also serve as a substrate to investigate the kinetics and mechanisms of various enzymes, such as dehydrogenases and reductases, which are crucial in many biological processes.

Studies on Metabolic Pathways

This compound has been identified as an alpha-dicarbonyl metabolite in specific metabolic pathways, particularly those involving the breakdown of certain sulfur-containing heterocyclic compounds. Research into the metabolism of alkylthiazoles has shown that a minor metabolic pathway involves the cleavage of the thiazole (B1198619) ring. This process can yield alpha-diketone and thioamide fragments.

In studies involving thiamine (Vitamin B1) and its derivatives, this compound was identified as a metabolite. It was postulated that the metabolic process involves the epoxidation of the 4,5-double bond of the thiazole ring, which is then hydrolyzed to a 4,5-diol intermediate. Subsequent hydrolytic cleavage of this diol yields the corresponding carbonyl derivatives, including this compound and thioacetamide.

Identification as a Microbial Volatile Organic Compound (MVOC)

This compound has been classified as a microbial volatile organic compound (MVOC). MVOCs are metabolites produced by microorganisms like bacteria and fungi during their metabolic processes and are volatile enough to be detected in the surrounding environment. This compound is one of many such volatiles that can be released, contributing to the chemical fingerprint of a specific microbial presence.

Formation by Escherichia coli and other Microorganisms

Specific research has identified this compound as an MVOC derived from the metabolic activity of Escherichia coli. naturalproducts.net In a study analyzing the volatile compounds produced by bacterial contamination in cosmetics, this aldehyde was detected as a product of E. coli metabolism. naturalproducts.net The formation of such aldehydes is often linked to the metabolism of branched-chain amino acids, which are converted into keto acids. These keto acids can then release carbon dioxide to yield aldehydes like this compound. naturalproducts.net While identified as an E. coli metabolite, it was noted that other common MVOCs were generated by several of the microorganisms studied, suggesting it may not be exclusive to a single species. naturalproducts.net

Biomarker Potential in Bacterial Contamination Studies

Table 1: Identification of this compound as an MVOC in a Bacterial Contamination Study

| Attribute | Finding | Source |

|---|---|---|

| Classification | Microbial Volatile Organic Compound (MVOC) | naturalproducts.net |

| Producing Organism | Escherichia coli | naturalproducts.net |

| Context | Identified in a study on bacterial spoilage in cosmetics | naturalproducts.net |

| Biomarker Potential | Suggested as a potential general biomarker for bacterial contamination | naturalproducts.net |

Precursors and Metabolic Intermediates in Biosynthesis Pathways

This compound serves as a metabolic intermediate in certain biochemical pathways. Its formation is not from primary carbohydrate metabolism but rather from the breakdown of more complex molecules. Evidence points to its origin from the metabolism of both amino acids and specific heterocyclic compounds.

Connection to Isoprene Biosynthesis Pathways

There is currently no direct scientific literature that establishes a connection between this compound and the isoprene biosynthesis pathways (either the mevalonate or MEP pathway).

Enzymatic Transformations of Related Ketoacids and Aldehydes

The formation and transformation of this compound are governed by enzymatic processes acting on related ketoacids and aldehydes. One established pathway involves the metabolism of branched-chain amino acids, which are first converted into branched-chain alpha-keto acids. naturalproducts.net These keto acids subsequently undergo decarboxylation to yield aldehydes. naturalproducts.net The resulting aldehydes, including this compound, can then be readily oxidized by other enzymes to form their corresponding carboxylic acids. naturalproducts.net

Another enzymatic pathway involves the cleavage of thiazole rings. This process is believed to proceed through an epoxidation of the ring, followed by hydrolysis to create a diol intermediate. This diol is then subject to hydrolytic cleavage, an enzymatic transformation that breaks the ring structure and releases alpha-dicarbonyl metabolites like this compound.

Table 2: Summary of Enzymatic Transformations

| Process | Precursor/Substrate | Key Transformation | Product(s) |

|---|---|---|---|

| Amino Acid Metabolism | Branched-chain amino acids | Transamination & Decarboxylation | Branched-chain alpha-keto acids, then aldehydes (e.g., this compound) |

| Aldehyde Oxidation | This compound | Oxidation | Corresponding carboxylic acid |

| Heterocyclic Cleavage | Alkylthiazole ring | Epoxidation, Hydrolysis, Cleavage | This compound and a thioamide |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 3,3-dimethyl-2-oxobutanal, providing detailed information about the carbon-hydrogen framework and the potential for tautomerism.

¹H NMR and ¹³C NMR for Structural Elucidation and Tautomer Detection

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of this compound. The spectra reveal distinct signals corresponding to the different hydrogen and carbon atoms within the molecule. vassar.edu

Tautomerism, the dynamic equilibrium between two interconverting isomers, is a known phenomenon for compounds with specific functional groups. thermofisher.com For α-keto aldehydes like this compound, the potential for keto-enol tautomerism exists. NMR spectroscopy is a primary method for studying such equilibria. thermofisher.comresearchgate.net The rate of interconversion between tautomeric forms can influence the appearance of the NMR spectrum. mdpi.com If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed, allowing for their individual characterization and the determination of the equilibrium constant. thermofisher.commdpi.com

Chemical Shifts and Coupling Constants Analysis

The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment. vassar.edu In this compound, the aldehydic proton is expected to resonate at a characteristic downfield position due to the electron-withdrawing nature of the adjacent carbonyl group. The protons of the tert-butyl group would appear as a sharp singlet further upfield.

Spin-spin coupling between adjacent non-equivalent protons results in the splitting of NMR signals, and the magnitude of this splitting is given by the coupling constant (J). ubc.ca Analysis of these coupling constants can help to confirm the connectivity of atoms within the molecule. For instance, geminal proton-proton couplings (²JHH) can vary significantly with the molecular structure and substituents. organicchemistrydata.org

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.5 | 190 - 205 |

| Ketone C=O | - | 200 - 215 |

| Quaternary C | - | 40 - 50 |

| (CH₃)₃C | 1.1 - 1.3 | 25 - 30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. copernicus.org This method is highly effective for assessing the purity of this compound and for identifying it as a product in chemical reactions. researchgate.netcopernicus.org In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The NIST mass spectrometry data center provides reference spectra that can be used for identification. nih.gov

A study on the atmospheric degradation of 3,3-dimethylbutanal and 3,3-dimethyl-2-butanone identified various reaction products using GC-MS. copernicus.orgcopernicus.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. publish.csiro.au For this compound (C₆H₁₀O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Exact Mass | 114.068079557 Da | nih.gov |

Applications in Identifying Microbial Volatile Organic Compounds (MVOCs)

Microorganisms produce a wide array of volatile organic compounds (MVOCs) during their metabolic processes. mdpi.com These compounds can be indicative of microbial presence and activity. nih.govdiva-portal.org this compound has been identified as an MVOC derived from bacteria such as Escherichia coli. mdpi.com The detection of such compounds is often performed using techniques like solid-phase microextraction (SPME) coupled with GC-MS. mdpi.com This approach allows for the in-situ sampling and analysis of volatile compounds from various environments, including those contaminated with microbes. mdpi.com The identification of specific MVOCs like this compound can serve as a potential biomarker for bacterial contamination in various settings. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of this compound, providing critical insights into its molecular structure and behavior in various environments. This method is particularly effective for identifying key functional groups and for tracking the compound's transformation during atmospheric reactions.

Identification of Carbonyl Stretch and Functional Groups

The IR spectrum of an organic molecule reveals absorption bands corresponding to the vibrational frequencies of its specific bonds. For this compound, which possesses both an aldehyde and a ketone group, the carbonyl (C=O) stretching vibrations are the most prominent and diagnostic features.

The presence of two carbonyl groups in this compound, an α-dicarbonyl compound, leads to characteristic absorption bands in the IR spectrum. Generally, the C=O stretch for saturated aliphatic aldehydes appears in the range of 1740-1720 cm⁻¹, while for saturated aliphatic ketones, it is observed around 1715 cm⁻¹. vscht.cz Due to electronic interactions between the adjacent carbonyls in this compound, these frequencies can be shifted. The IR spectrum will also display C-H stretching vibrations for the aldehyde group (O=C-H), which typically appear as one or two bands of moderate intensity between 2830-2695 cm⁻¹. vscht.cz A band near 2720 cm⁻¹ is often a helpful indicator for the aldehyde functional group. vscht.cz

In a study focusing on the atmospheric degradation of related carbonyl compounds, Fourier Transform Infrared (FTIR) spectroscopy was used to identify reaction products. The residual spectra clearly showed the formation of compounds with characteristic IR absorption bands for carbonyl groups in the region of 1795-1745 cm⁻¹ and hydroxyl (-OH) groups around 3600 cm⁻¹. copernicus.org While not directly on this compound, this demonstrates the utility of IR in identifying carbonyl-containing products and other functional groups formed during chemical reactions.

Table 1: General Infrared Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Bond | Absorption Region (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740-1720 | Strong |

| C-H Stretch | 2830-2820 and 2730-2720 | Medium, often sharp | |

| Ketone | C=O Stretch | 1725-1705 | Strong |

This table presents generalized data for functional groups and may not reflect the exact values for this compound due to its specific molecular structure.

Monitoring Atmospheric Reactions

FTIR spectroscopy is a powerful tool for monitoring the gas-phase reactions of volatile organic compounds (VOCs) like this compound in simulated atmospheric conditions. copernicus.org By recording IR spectra over time, researchers can track the decay of the parent compound and the formation of various products.

In studies of the atmospheric degradation of similar aldehydes and ketones, such as 3,3-dimethylbutanal, FTIR spectroscopy was employed to monitor the reactions with key atmospheric oxidants like hydroxyl radicals (•OH) and chlorine atoms (Cl). copernicus.orgresearchgate.netcopernicus.org The concentrations of the reactants and products are monitored by analyzing their unique infrared absorption features. copernicus.orgcopernicus.org For instance, the degradation of 3,3-dimethylbutanal, a structural analog, was monitored, and the formation of products like acetone (B3395972), formaldehyde, and 2,2-dimethylpropanal was quantified using their known IR spectra. copernicus.orgresearchgate.netcopernicus.org This relative-rate method allows for the determination of reaction kinetics. copernicus.orgresearchgate.net The appearance of new absorption bands, such as those for nitrates (RONO₂ and ROONO₂) around 1663-1720 cm⁻¹, 1284-1300 cm⁻¹, and 793-853 cm⁻¹, indicates the formation of nitrogen-containing products when reactions are conducted in the presence of nitrogen oxides (NOx). copernicus.org This methodology is directly applicable to studying the atmospheric fate of this compound.

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound in complex mixtures, as well as for assessing its purity and monitoring its degradation over time.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. For this compound, HPLC can be employed to determine its purity and to monitor its degradation under various stress conditions (e.g., acid, base, oxidation, photolysis, thermal stress). semanticscholar.org

In a typical setup, a reversed-phase column, such as a C18 column, would be used. semanticscholar.orggoogle.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.orggoogle.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, often a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously. semanticscholar.org A PDA detector is particularly useful in degradation studies as it can provide spectral information about the analyte and any degradation products, helping to assess peak purity. semanticscholar.orgchromatographyonline.com The peak purity analysis compares UV-Vis spectra across a single chromatographic peak to determine if it consists of a single component. chromatographyonline.com

Forced degradation studies using HPLC involve subjecting the compound to harsh conditions and then analyzing the resulting mixture. The goal is to develop a stability-indicating method where the parent drug peak is well-resolved from all degradation product peaks. semanticscholar.org This ensures that the method can accurately measure the concentration of the active compound in the presence of its impurities and degradants over time.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. shimadzu.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. shimadzu.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.comgcms.cz This is achieved by coupling two different columns (e.g., a non-polar column followed by a polar column) via a modulator. chemistry-matters.comshimadzu.com The modulator traps fractions of the effluent from the first column and reinjects them onto the second column for further separation. chemistry-matters.comshimadzu.com This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity and sensitivity, which is ideal for analyzing complex samples like wine volatiles or environmental contaminants. gcms.czmdpi.com

In an analysis of white wine volatiles, this compound was identified and quantified using headspace solid-phase microextraction (HS-SPME) coupled with GCxGC-Time-of-Flight Mass Spectrometry (TOFMS). mdpi.comnih.gov This powerful combination allowed for the detection and identification of a large number of volatile compounds, including trace-level components. mdpi.comnih.gov The use of TOFMS provides rapid acquisition of full mass spectra, aiding in the confident identification of separated compounds. gcms.cz

Optimizing chromatographic conditions is crucial for achieving good separation (resolution), sensitivity, and analysis speed.

For Gas Chromatography , key parameters to optimize include:

Column Selection: The choice of stationary phase is critical. For GCxGC analysis of wine volatiles, including this compound, a common setup involves a non-polar VF-WAXms column in the first dimension and a more polar Rxi-17Sil MS column in the second dimension. mdpi.com In another study on atmospheric reaction products, TRB-1701 or Equity™-1701 columns were used for GC-MS analysis. copernicus.org

Temperature Program: The oven temperature program controls the elution of compounds. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 6°C/min) to a final temperature (e.g., 250°C). mdpi.comnih.gov This allows for the separation of compounds with a wide range of boiling points.

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually Helium) affects both separation efficiency and analysis time. A flow rate of around 1.2 mL/min is common. mdpi.com

Injection Method: Splitless injection is often used for trace analysis to ensure the maximum amount of sample reaches the column, while split injections are used for more concentrated samples to prevent column overload. shimadzu.commdpi.com

Table 2: Example of Optimized GCxGC-TOFMS Conditions for Volatile Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Injector | Splitless mode, 250°C | mdpi.com |

| Carrier Gas | Helium, 1.2 mL/min | mdpi.com |

| 1D Column | VF-WAXms (30 m x 0.25 mm x 0.25 µm) | mdpi.com |

| 2D Column | Rxi-17Sil MS (1.5 m x 0.15 mm x 0.15 µm) | mdpi.com |

| Oven Program | 40°C (4 min), then 6°C/min to 250°C (hold 5 min) | mdpi.comnih.gov |

| Modulation Time | 7 s | nih.gov |

| Detector | TOF-MS, 70 eV Electron Ionization | nih.gov |

For High-Performance Liquid Chromatography , optimization involves:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is adjusted to achieve the desired retention and resolution. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (composition changes during the run) can be used. researchgate.net

Column Chemistry and Dimensions: Different stationary phases (C18, C8, Phenyl, etc.) and column dimensions (length, internal diameter, particle size) are tested to find the best separation performance. researchgate.net

Flow Rate: Adjusting the flow rate can impact resolution, backpressure, and analysis time. nih.gov

Column Temperature: Temperature affects solvent viscosity and analyte retention, providing another parameter for optimizing separation. google.com

Detection Wavelength: The wavelength should be chosen at the absorbance maximum (λmax) of the analyte for the highest sensitivity. nih.gov

Detection and Identification of Volatile Compounds

The identification and quantification of this compound as a volatile organic compound (VOC) are predominantly achieved through chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). This powerful analytical method allows for the separation, detection, and identification of individual components within a complex volatile mixture.

Research has shown that headspace solid-phase microextraction (HS-SPME) is an effective technique for extracting this compound from various matrices before its introduction into the GC-MS system. nih.gov For instance, a DVB/CAR/PDMS SPME fiber has been utilized for the extraction of volatile compounds, which are then desorbed in the GC injector. nih.gov The separation is typically performed on a capillary column, such as a VF-WAXms or Rtx-WAX column, followed by detection using a mass spectrometer operating in electron ionization (EI) mode. nih.gov Identification is confirmed by comparing the retention times and mass spectra of the analyte with those of pure standards and by matching the spectra with established libraries like the NIST database. nih.gov

In a study on microbial volatile organic compounds (MVOCs) in cosmetics, this compound was identified as a metabolite derived from Escherichia coli. mdpi.com The analysis was carried out using SPME-GC-MS, highlighting its role as a potential biomarker for bacterial contamination. mdpi.com Similarly, comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS) has been employed for the in-depth volatile profiling of white wines, where this compound was detected. nih.gov

Atmospheric chemistry studies also rely on GC-MS to identify reaction products from the degradation of other organic compounds. For example, this compound (referred to in one study as 2,2-dimethyl-3-oxobutanal) was identified as a product in the atmospheric degradation of 3,3-dimethylbutanone. copernicus.orgresearchgate.net These experiments often use SPME for sample collection, followed by analysis on GC-TOFMS. copernicus.orgresearchgate.net The table below summarizes the analytical conditions used in various studies for the detection of this compound.

Interactive Table: GC-MS Parameters for this compound Detection

| Study Focus | Sample Matrix | Extraction Method | GC Column | Detector | Reference |

| Wine Volatiles | White Wine | HS-SPME (DVB/CAR/PDMS) | 1D: VF-WAXms; 2D: Rxi 17Sil MS | TOF-MS | nih.gov |

| Microbial Volatiles | Cosmetics | SPME | Not Specified | MS | mdpi.com |

| Atmospheric Chemistry | Gas Phase | SPME | TRB-1701 or Equity™-1701 | TOF-MS | copernicus.orgresearchgate.net |

Advanced Characterization Techniques (e.g., X-ray Diffraction, SEM, TEM)

While chromatographic methods are central to identifying this compound as a volatile compound, advanced techniques are required to characterize its solid-state properties. Given that this compound can exist as a white crystalline solid at room temperature, techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are theoretically applicable for its structural and morphological analysis. researchgate.net However, specific studies applying these methods directly to this compound are not extensively documented in the reviewed literature. The primary application of these techniques has been in characterizing materials synthesized using this compound as a precursor. researchgate.net

X-ray Diffraction (XRD) X-ray diffraction is a primary technique for determining the crystallographic structure of a solid material. When applied to a crystalline powder of this compound, XRD analysis would involve directing X-rays onto the sample and measuring the scattering intensity as a function of the scattering angle. rsc.org The resulting diffraction pattern is unique to the crystalline structure and can be used to identify the crystal system, lattice parameters, and phase purity. In a study synthesizing a cobalt porphyrazine complex, the starting material this compound was a crystalline solid, while XRD was used to determine the crystal structure of the final product. researchgate.net

Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology and topography of a material at high magnification. rsc.org For a solid sample of this compound, SEM analysis would reveal information about its crystal habit (shape), particle size distribution, and surface texture. researchgate.netrsc.org The technique involves scanning the sample with a focused beam of electrons and detecting the secondary or backscattered electrons to form an image. rsc.org

Transmission Electron Microscopy (TEM) TEM provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure, crystallinity, and lattice defects of a material. rsc.orgdovepress.com To analyze this compound with TEM, the sample would need to be prepared as an ultrathin film, typically by dispersing the powder in a solvent and depositing it onto a TEM grid. rsc.org This would allow for the examination of individual crystal domains and their atomic arrangement. rsc.org While TEM has been used to study the effects of other compounds on cellular structures, its direct application to characterize this compound itself is not found in the searched literature. dovepress.com

Computational Chemistry and Modeling of 3,3 Dimethyl 2 Oxobutanal

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactive behavior of molecules like 3,3-dimethyl-2-oxobutanal. Through various modeling techniques, researchers can predict its electronic structure, reactivity, and fate in different environments, such as the atmosphere.

Stability and Degradation Studies of 3,3 Dimethyl 2 Oxobutanal

Hydrolysis in Aqueous Solutions and pH Effects

The stability of 3,3-Dimethyl-2-oxobutanal in aqueous solutions is significantly influenced by pH. In acidic conditions, such as pH 3, the compound shows negligible degradation. However, at a pH of 5, the degradation becomes more significant. acs.org The rate of hydrolysis is expected to increase in neutral and alkaline solutions, a common characteristic for aldehydes. The presence of other substances in the aqueous solution can also affect stability. For instance, in the presence of fulvic acid, the degradation process is altered by the scavenging of hydroxyl radicals and the reduction of Fe(III). acs.org

Influence of Temperature on Stability

Temperature plays a crucial role in the stability of this compound. Increased temperatures generally accelerate degradation. Studies on similar compounds show that thermal degradation can lead to the formation of various smaller molecules. For instance, the thermal degradation of e-liquids containing related carbonyl compounds results in the formation of a complex mixture of degradation products. escholarship.org While specific data on the thermal degradation of this compound is limited, it is expected to follow similar patterns, with higher temperatures leading to a faster breakdown of the compound. Chromatographic studies have shown that while the profile of related microbial volatile organic compounds (MVOCs) remains the same between 25°C and 60°C, the abundance of the compounds is slightly higher at 60°C. mdpi.com

Storage Conditions and Long-Term Stability

Proper storage conditions are essential for maintaining the long-term stability of this compound. For many chemical compounds, long-term stability studies are performed at 25°C ± 2°C with 60% ± 5% relative humidity or at 30°C ± 2°C with 65% ± 5% relative humidity. europa.eu For accelerated stability testing, conditions of 40±2°C and 75±5% humidity are often used. researchgate.net When stored in a dimethyl sulfoxide (B87167) (DMSO) solution at room temperature, a study on a large number of compounds showed a significant decrease in the probability of observing the compound over a year, with a 92% probability after 3 months, 83% after 6 months, and only 52% after one year. nih.gov This suggests that for long-term storage, controlled, cooler temperatures and protection from humidity are crucial. It is also recommended to store the compound in a corrosion-resistant container. tcichemicals.com

Table 1: General Long-Term and Accelerated Storage Conditions

| Storage Condition | Temperature | Relative Humidity |

|---|---|---|

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH |

| Long-Term | 30°C ± 2°C | 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |

This table is based on general guidelines for stability testing and may not be specific to this compound. europa.euresearchgate.net

Identification of Degradation Products and Pathways

The degradation of this compound can proceed through various pathways, leading to a range of products. In atmospheric conditions, its degradation in the presence of Cl atoms and OH radicals has been studied. copernicus.org The primary degradation products identified include smaller carbonyl compounds such as acetone (B3395972), formaldehyde, and 2,2-dimethylpropanal. copernicus.orgcopernicus.orgresearchgate.net In the presence of nitrogen oxides (NOx), nitrated compounds are also formed. copernicus.orgcopernicus.org At high concentrations of nitrogen dioxide (NO2), peroxyacetyl nitrate (B79036) (PAN) and peroxy-3,3-dimethylbutyryl nitrate have been identified as products. copernicus.orgcopernicus.org Other unquantified products include multifunctional organic compounds and organic acids with low volatility. copernicus.orgcopernicus.org

This compound has also been identified as a microbial volatile organic compound (MVOC) derived from the metabolism of Escherichia coli. mdpi.com This suggests that biological degradation pathways also exist for this compound.

Table 2: Identified Degradation Products of this compound

| Degradation Condition | Identified Products |

|---|---|

| Atmospheric (with Cl/OH) | Acetone, Formaldehyde, 2,2-Dimethylpropanal |

| Atmospheric (with Cl/OH + NO) | Nitrated Compounds |

| Atmospheric (with Cl/OH + high NO2) | Peroxyacetyl Nitrate (PAN), Peroxy-3,3-dimethylbutyryl nitrate |

| Microbial (Escherichia coli) | Identified as a metabolic product |

This table summarizes findings from atmospheric and microbial degradation studies. mdpi.comcopernicus.orgcopernicus.orgresearchgate.net

Environmental Degradation Mechanisms

In the environment, this compound is subject to several degradation mechanisms. As a volatile organic compound (VOC), it can be degraded in the troposphere by atmospheric oxidants like hydroxyl (OH) radicals, nitrate (NO3) radicals, and chlorine (Cl) atoms. copernicus.orgcopernicus.org These reactions lead to the formation of secondary pollutants such as tropospheric ozone and secondary organic aerosols (SOA), which can contribute to photochemical smog. copernicus.orgcopernicus.org

Photodissociation, or the breakdown of the molecule by sunlight, is another important atmospheric degradation pathway for aldehydes. researchgate.net While specific photodissociation rates for this compound are not detailed in the provided search results, it is a known degradation mechanism for aldehydes in the atmosphere. researchgate.net

Biodegradation is also a potential environmental fate for this compound. Its identification as an MVOC from Escherichia coli indicates that microorganisms can metabolize it. mdpi.com This suggests that if released into soil or water, this compound could be broken down by bacteria and other microorganisms.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

Current synthetic methodologies for α-keto aldehydes, including 3,3-dimethyl-2-oxobutanal, often involve multi-step processes or the use of stoichiometric, and sometimes hazardous, oxidizing agents. chemrxiv.org The future of its synthesis lies in the development of novel catalytic systems that adhere to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources and non-toxic catalysts.

One promising direction is the advancement of catalytic oxidation of readily available precursors like 3,3-dimethyl-2-butanone or 3,3-dimethyl-2-butanol. Research into selective oxidation catalysts, such as those based on copper(I) using molecular oxygen as the oxidant, presents a greener alternative to traditional methods. researchgate.net Further exploration could focus on:

Heterogeneous Catalysts: Designing solid-supported catalysts for easy separation and reusability, minimizing waste.

Biocatalysis: Investigating the use of engineered enzymes, such as variants of transketolase or alcohol dehydrogenases, for the highly selective and efficient synthesis of this compound from renewable feedstocks. rsc.orgmdpi.com The use of microorganisms like Corynebacterium glutamicum and Escherichia coli to produce α-keto acids from sugars is an established concept that could be adapted. mdpi.com

Solvent-Free and Low-Temperature Conditions: Developing catalytic systems, potentially based on affordable and eco-friendly materials like glucose-based carbonaceous materials, that operate under mild, solvent-free conditions to reduce environmental impact and energy consumption. rsc.org

A comparative table of potential sustainable synthetic routes is presented below.

| Synthetic Approach | Precursor | Catalyst Type | Potential Advantages | Research Focus |

| Catalytic Oxidation | 3,3-Dimethyl-2-butanone | Copper(I) complexes, Supported metal nanoparticles | Use of O2 as a green oxidant, high efficiency. | Development of reusable heterogeneous catalysts. |

| Biocatalytic Synthesis | 3,3-Dimethyl-2-butanol, Sugars | Engineered Dehydrogenases, Whole-cell biocatalysts | High selectivity, mild reaction conditions, renewable feedstocks. | Enzyme engineering for enhanced activity and stability. |

| Solvent-Free Catalysis | 3,3-Dimethyl-2-butanol | Glucose-based carbonaceous materials | Reduced waste, energy efficiency, use of cheap catalysts. | Catalyst design for improved yield and selectivity. |

Deeper Elucidation of Biological Interactions and Mechanisms of Action

The biological role of this compound is an area ripe for in-depth investigation. It has been identified as a microbial volatile organic compound (MVOC) derived from Escherichia coli and is known to be an intermediate metabolite of branched-chain amino acids, which can be further oxidized to carboxylic acids. mdpi.com It is also a metabolite of certain xenobiotics, such as the thiazole (B1198619) ring fragmentation of some compounds, which can lead to the formation of this α-dicarbonyl metabolite. inchem.org

Future research should aim to:

Map Metabolic Pathways: Elucidate the specific enzymatic pathways responsible for the formation and degradation of this compound in various organisms. This includes identifying and characterizing the relevant aldehyde dehydrogenase (ALDH) enzymes that may be involved in its detoxification. google.com

Investigate Cytotoxicity: Conduct detailed studies on its potential cytotoxicity. As an α-keto aldehyde, it possesses reactive carbonyl groups that could interact with biological macromolecules like proteins and DNA, a mechanism of toxicity for related compounds. oup.com